

Cellular Targets of Inarigivir Soproxil: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Inarigivir Soproxil*

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Executive Summary

Inarigivir soproxil (formerly SB 9200) is an orally bioavailable prodrug of a dinucleotide that was developed as a novel immunomodulatory agent with broad-spectrum antiviral activity. Its primary mechanism of action is the activation of the innate immune system through the engagement of two key intracellular pattern recognition receptors (PRRs): Retinoic acid-inducible gene I (RIG-I) and Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1][2] By acting as an agonist for these receptors, Inarigivir triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby inducing an antiviral state in the host.[1] The development of **Inarigivir soproxil** was halted during Phase IIb clinical trials due to serious adverse events, including patient mortality and hepatotoxicity.[3][4] This guide provides a comprehensive overview of the cellular targets of **Inarigivir soproxil**, its mechanism of action, and the experimental methodologies used to characterize it.

Primary Cellular Targets

The principal cellular targets of the active form of **Inarigivir soproxil** are:

- **Retinoic acid-inducible gene I (RIG-I):** A cytosolic PRR that recognizes viral RNA, particularly short double-stranded RNA (dsRNA) bearing a 5'-triphosphate group. Inarigivir mimics this viral RNA signature, leading to the activation of RIG-I.

- Nucleotide-binding oligomerization domain-containing protein 2 (NOD2): Another intracellular PRR that typically recognizes muramyl dipeptide, a component of bacterial peptidoglycan. Inarigivir also activates NOD2, contributing to the overall immune response.[1][2]

Mechanism of Action and Signaling Pathways

Upon administration, the prodrug **Inarigivir soproxil** is metabolized to its active form, which then engages with RIG-I and NOD2 in the cytoplasm of host cells.

RIG-I Signaling Pathway

The activation of RIG-I by Inarigivir initiates a well-defined signaling cascade:

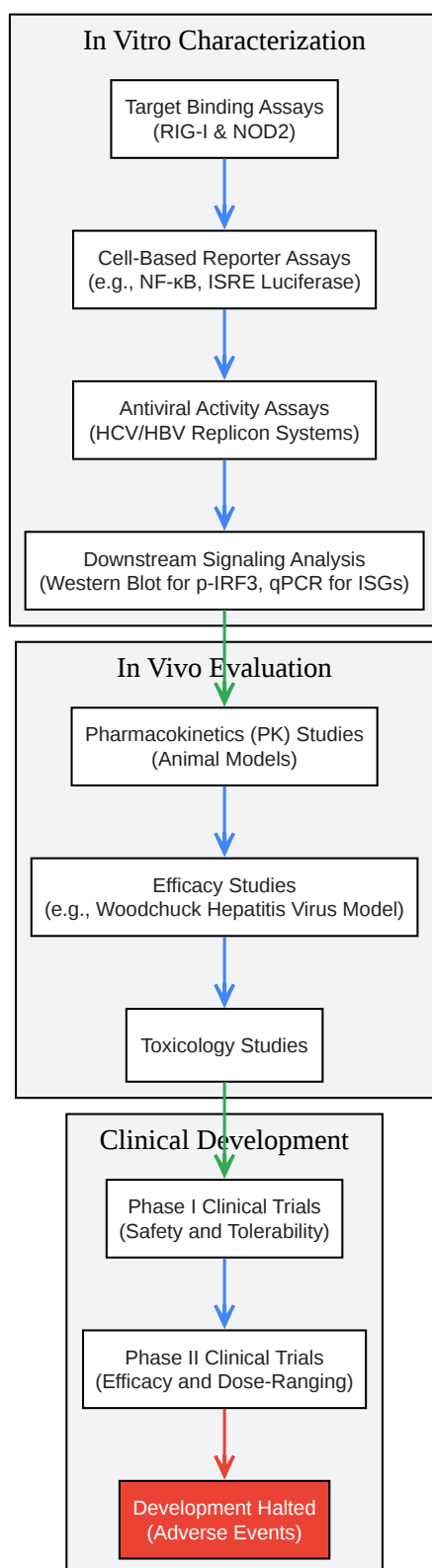
- **Conformational Change and Oligomerization:** Binding of the active metabolite of Inarigivir to the helicase domain of RIG-I induces a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to the oligomerization of RIG-I.
- **MAVS Activation:** The exposed CARDs of RIG-I interact with the CARD domain of the mitochondrial antiviral-signaling protein (MAVS), which is located on the outer mitochondrial membrane. This interaction triggers the aggregation and activation of MAVS.
- **Recruitment of Downstream Effectors:** Activated MAVS serves as a scaffold to recruit downstream signaling molecules, including TNF receptor-associated factors (TRAFs) such as TRAF3 and TRAF6.
- **Activation of Kinases:** The recruitment of TRAFs leads to the activation of TANK-binding kinase 1 (TBK1) and I κ B kinase ϵ (IKK ϵ).
- **IRF3/7 Phosphorylation:** TBK1 and IKK ϵ phosphorylate the interferon regulatory factors 3 and 7 (IRF3 and IRF7).
- **Nuclear Translocation and Gene Expression:** Phosphorylated IRF3 and IRF7 dimerize and translocate to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes (e.g., IFN- α and IFN- β) and other interferon-stimulated genes (ISGs), leading to their transcription.[5]

NOD2 Signaling Pathway

Activation of NOD2 by Inarigivir contributes to the inflammatory response, primarily through the activation of the NF- κ B pathway. This pathway synergizes with the RIG-I pathway to mount a robust antiviral response.

Diagrams of Signaling Pathways and Experimental Workflows





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